molecular formula C4H6O2 B102137 1-Deuteriocyclopropane-1-carboxylic acid CAS No. 19136-94-8

1-Deuteriocyclopropane-1-carboxylic acid

Cat. No. B102137
CAS RN: 19136-94-8
M. Wt: 87.1 g/mol
InChI Key: YMGUBTXCNDTFJI-WFVSFCRTSA-N
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Description

1-Deuteriocyclopropane-1-carboxylic acid, also known as Cyclopropanecarboxylic acid-[1-d], is a labelled analogue of Cyclopropanecarboxylic Acid . It is used as a reagent in the synthesis of 2-alkyloxazoles as potent and selective PI4KIIIβ inhibitors . The molecular formula of this compound is C4H5DO2 .


Molecular Structure Analysis

The molecular structure of 1-Deuteriocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a carboxylic acid (-COOH) group and a deuterium atom (D) attached . The presence of the deuterium atom distinguishes it from its non-labelled counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Deuteriocyclopropane-1-carboxylic acid include a molecular weight of 87.10 , solubility in Chloroform and Ethyl Acetate , and a boiling point of 64°C at 3.5 Torr . It appears as an oily matter .

Scientific Research Applications

Mechanism of Action

Target of Action

1-Deuteriocyclopropane-1-carboxylic acid (also known as Cyclopropane-1-carboxylic Acid-d1) is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are involved in the synthesis and oxidation of ACC, respectively .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the biosynthesis of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . This interaction results in changes in the levels of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Biochemical Pathways

The affected biochemical pathway is the ethylene biosynthesis pathway. The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO . This pathway is regulated by developmental, hormonal, and environmental cues .

Result of Action

The action of 1-Deuteriocyclopropane-1-carboxylic acid results in changes in the levels of ethylene in plants. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .

Action Environment

The action of 1-Deuteriocyclopropane-1-carboxylic acid is influenced by various environmental factors. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues

properties

IUPAC Name

1-deuteriocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUBTXCNDTFJI-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deuteriocyclopropane-1-carboxylic acid

Synthesis routes and methods I

Procedure details

It is known to condense the ethyl ester of 4-chlorobutyric acid with aqueous potassium hydroxide on pumice. There is obtained thereby in moderate yield the ethyl ester of cyclopropane carboxylic acid besides the free acid and γ-butyrolactone (Rambaud, BL. [5] (1938), pages 1552, 1564).
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Synthesis routes and methods II

Procedure details

Disclosed is a process for the conversion of off-color cyclopropanecarboxylic acid (CPC-Acid) to CPC-Acid having a color value (platinum-cobalt scale) of less than about 10 by the steps of (1) heating off-color CPC-Acid produced by the oxidation of cyclopropanecarboxaldehyde with molecular oxygen with a strong acid; and (2) distilling the mixture of step (1) to obtain CPC-Acid having a color value of less than about 10 as the distillate product.
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